2,4-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Description

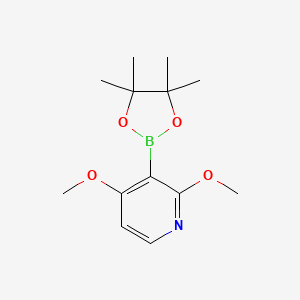

2,4-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-functionalized pyridine derivative. Its structure features a pyridine core substituted with methoxy groups at positions 2 and 4 and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 2. This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aromatic systems in pharmaceuticals and materials science .

Properties

IUPAC Name |

2,4-dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO4/c1-12(2)13(3,4)19-14(18-12)10-9(16-5)7-8-15-11(10)17-6/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYIACKWNOJGHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Protocol

A representative procedure involves:

-

Reagents : 3-Bromo-2,4-dimethoxypyridine, B₂pin₂ (1.2–1.5 equiv), PdCl₂(dppf) (5–10 mol%), KOAc (2–3 equiv).

-

Workup : Filtration, extraction, and silica gel chromatography.

| Catalyst System | Base | Solvent | Temp (°C) | Yield | Reference |

|---|---|---|---|---|---|

| PdCl₂(dppf) | KOAc | Dioxane | 100 | 51% | |

| Pd(OAc)₂/dppf | Na₂CO₃ | Toluene | 120 | 64% |

Optimization and Reaction Variants

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction times while maintaining high yields:

Solvent and Base Effects

Catalyst Screening

Challenges and Stability Considerations

-

Regioselectivity : Halogenation at the 3-position is critical. Electron-donating methoxy groups direct electrophilic substitution to the 3-position, but competing pathways may require careful control.

-

Protodeborylation : The pinacol ester is stable under basic conditions but may degrade in protic solvents. Storage under inert gas (N₂/Ar) at 2–8°C is recommended.

Applications in Cross-Coupling Reactions

This boronate ester participates in Suzuki-Miyaura couplings with aryl/vinyl halides. For example:

-

Reaction with Aryl Bromides : Forms biaryl derivatives under Pd catalysis.

-

Functional Group Tolerance : Compatible with methoxy, carbonyl, and nitro groups.

Comparative Analysis of Reported Methods

| Method | Key Advantage | Limitation |

|---|---|---|

| PdCl₂(dppf)/KOAc | High functional group tolerance | Moderate yields (51%) |

| Microwave irradiation | Reduced reaction time | Requires specialized equipment |

| Pd(OAc)₂/dppf | Higher yields (64%) | Harsher conditions (120°C) |

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine primarily undergoes:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

Common Reagents and Conditions

Palladium Catalysts: Such as Pd(PPh3)4 or Pd(dppf)Cl2.

Bases: Potassium carbonate, sodium hydroxide.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic ester group.

Scientific Research Applications

Organic Synthesis

The primary application of 2,4-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is in organic synthesis. It is widely utilized in Suzuki-Miyaura coupling reactions , which are crucial for forming biaryl compounds. This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Key Features :

- Reactivity : The compound acts as a boronic ester that can form stable complexes with palladium.

- Transmetalation Process : The palladium-boron complex undergoes transmetalation with aryl or vinyl halides followed by reductive elimination to yield biaryl products.

Medicinal Chemistry

In medicinal chemistry, this compound serves as an essential reagent for synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to form complex structures makes it valuable in drug design and development.

Applications Include :

- Development of new therapeutic agents.

- Synthesis of boron-containing compounds that exhibit biological activity .

Material Science

The compound is also applied in material science for developing organic electronic materials and polymers. Its unique structural features enhance the properties of materials used in electronic devices.

Specific Uses :

- Creation of advanced polymers with improved thermal stability and mechanical strength.

- Development of nanomaterials for various applications .

Agricultural Chemistry

In agricultural chemistry, this compound contributes to formulating agrochemicals. It aids in creating more effective pesticides and herbicides that target specific pests while minimizing environmental impact.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Case Study on Medicinal Chemistry : Research demonstrated its utility in synthesizing novel anti-cancer agents through Suzuki-Miyaura coupling reactions that led to the formation of biaryl compounds with enhanced biological activity.

- Material Science Innovations : Studies showed that incorporating this compound into polymer matrices significantly improved their electrical conductivity and thermal stability compared to traditional materials.

Mechanism of Action

The compound acts as a boronic ester, participating in cross-coupling reactions through the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of the boronate ester and auxiliary substituents significantly influences reactivity and applications:

- Electronic Effects: The methoxy groups in the target compound are electron-donating, enhancing the electron density of the pyridine ring, which may stabilize intermediates in cross-coupling reactions.

- Steric Hindrance : The 3-position boronate in the target compound may experience less steric hindrance compared to ortho-substituted analogues (e.g., 2-benzyl-5-boronate pyridine in ), improving accessibility for catalytic coupling .

Stability and Handling

- Hydrolytic Stability : Pinacol boronate esters (as in the target compound) are generally stable to hydrolysis compared to boronic acids. However, electron-deficient pyridines (e.g., sulfonyl-substituted analogues) may exhibit reduced stability under acidic conditions .

- Storage : Commercial derivatives like 4-(dioxaborolan-2-yl)pyridine () are typically stored under inert conditions, reflecting the sensitivity of boronate esters to moisture .

Market and Commercial Availability

- Pharmaceutical Relevance : Derivatives such as 2-ethyl-5-boronate-pyrrolo[2,3-b]pyridine () are explored in kinase inhibitors, underscoring the medicinal chemistry applications of such boronate esters .

Biological Activity

2,4-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a boronic ester derivative of pyridine with the molecular formula . This compound is primarily utilized in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

- IUPAC Name : this compound

- Molecular Weight : 248.20 g/mol

- CAS Number : 1300645-77-5

- Structure : The compound features a pyridine ring substituted at the 2 and 4 positions with methoxy groups and a boronic ester at the 3 position.

Synthesis

The synthesis typically involves the borylation of 2,4-dimethoxypyridine using bis(pinacolato)diboron in the presence of a palladium catalyst under an inert atmosphere. This reaction is crucial for preparing various derivatives and exploring their biological activities.

The biological activity of this compound is largely attributed to its role as a boronic ester. It participates in cross-coupling reactions that are essential in synthesizing biaryl compounds which have significant pharmaceutical applications. The mechanism involves:

- Formation of a palladium-boron complex.

- Transmetalation with aryl or vinyl halides.

- Reductive elimination to yield biaryl products.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit various biological activities including:

- Antitumor Activity : Some studies have shown that derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Study: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry explored the antitumor properties of related pyridine derivatives. The findings indicated that these compounds could selectively bind to sigma receptors associated with tumor growth regulation.

| Compound | Sigma Receptor Binding Affinity (nM) | Tumor Cell Line Inhibition (%) |

|---|---|---|

| RM273 | 32 | 85 |

| RM274 | 45 | 70 |

| RM275 | 50 | 65 |

In Vitro Studies

In vitro evaluations have demonstrated that this compound can interact with various biological targets:

- Sigma Receptors : Binding studies reveal high affinity for sigma receptors which are implicated in several neurodegenerative diseases and cancers.

Toxicity Profile

While exploring its therapeutic potential, it is essential to consider the toxicity of boronic esters. Preliminary toxicity assessments indicate:

- Skin Irritation : Classified as causing skin irritation (H315).

- Eye Irritation : Causes serious eye irritation (H319).

These findings necessitate careful handling and further studies on safety profiles.

Organic Synthesis

Due to its reactivity as a boronic ester:

- Suzuki-Miyaura Coupling : It serves as a key reagent in forming biaryl compounds which are vital in drug discovery and development.

Medicinal Chemistry

The compound is being investigated for its potential use in developing new therapeutic agents targeting sigma receptors involved in cancer progression and neurodegenerative diseases.

Q & A

Q. What are the standard synthetic routes for preparing 2,4-dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between a halogenated pyridine derivative (e.g., 3-bromo-2,4-dimethoxypyridine) and a boronic ester. Key steps include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .

- Solvent/base optimization : Use of THF or dioxane with aqueous Na₂CO₃ or K₂CO₃ to stabilize the boron intermediate .

- Purification : Column chromatography or recrystallization to isolate the product.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy groups at C2/C4 and boron at C3). Boron shifts (~30–40 ppm in ¹¹B NMR) and splitting patterns in ¹H NMR (e.g., diastereotopic protons near the dioxaborolane ring) are diagnostic .

- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., exact mass for C₁₆H₂₃BN₂O₄ ≈ 326.18 g/mol) .

- X-ray crystallography : For unambiguous structural confirmation using programs like SHELXL or OLEX2 .

Q. What are the primary applications of this compound in academic research?

- Pharmaceutical intermediates : As a coupling partner in synthesizing bioactive molecules (e.g., kinase inhibitors or fluorescent probes) .

- Materials science : Building block for organic semiconductors or metal-organic frameworks (MOFs) due to its electron-deficient boron center .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

Discrepancies in splitting patterns (e.g., broad peaks or missing couplings) may arise from boron quadrupolar relaxation or dynamic effects . Strategies include:

- Variable-temperature NMR : To observe coalescence of split signals caused by hindered rotation .

- ²D NMR (COSY, HSQC) : To assign overlapping proton environments, particularly near the dioxaborolane ring .

- Complementary techniques : Pairing with X-ray data to validate assignments .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Steric hindrance : Bulky methoxy and dioxaborolane groups reduce crystal symmetry. Use slow evaporation in non-polar solvents (e.g., hexane/EtOAc) to improve lattice packing .

- Twinned crystals : Common due to flexible dioxaborolane moieties. Refinement in SHELXL with TWIN/BASF commands can resolve ambiguities .

Q. How can cross-coupling yields be optimized for derivatives of this compound?

- Catalyst tuning : Pd₂(dba)₃ with SPhos ligands enhances sterically hindered couplings .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C) while maintaining regioselectivity .

- Boron protection : Adding pinacol or ethylene glycol prevents protodeboronation during coupling .

Q. What computational methods predict the reactivity of the boron center in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.